1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride
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Description
1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2O . It has a molecular weight of 244.7 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl)(3-fluorophenyl)methanone hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride is 1S/C11H13FN2O.ClH/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14;/h1-3,6,10H,4-5,7,13H2;1H . This code provides a detailed description of the molecule’s structure and stereochemistry.Scientific Research Applications
Environmental Remediation
Amine-functionalized sorbents , such as those related to the chemical structure , have been identified as effective materials for the removal of persistent and harmful substances from water supplies. Notably, aminated sorbents have shown promise in PFAS removal from municipal water and wastewater, highlighting their potential in addressing pollution and improving water quality (Ateia et al., 2019).
Medicinal Chemistry
Pyrrolidine derivatives , a category to which 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride belongs, are extensively utilized in drug discovery . These compounds are valued for their ability to explore pharmacophore space efficiently due to their sp^3 hybridization, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This makes them integral to developing novel biologically active compounds with selectivity towards various targets, including in the treatment of human diseases (Li Petri et al., 2021).
Chemical Synthesis and Catalysis
Research on copper-catalyzed systems for C-N bond-forming cross-coupling reactions shows the importance of amine and amide functional groups in creating complex organic molecules. These studies underscore the versatility of amine derivatives in facilitating the synthesis of a wide range of compounds, including pharmaceuticals, through recyclable catalytic systems (Kantam et al., 2013).
Analytical Chemistry
Heterocyclic amines, which share structural motifs with 1-(3-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride, are analyzed for their roles in carcinogenesis , necessitating sensitive and selective analytical methods. The development of liquid chromatography coupled to mass spectrometry techniques exemplifies advancements in detecting and quantifying these compounds in biological matrices and foodstuffs, contributing to our understanding of their biological effects and exposure levels (Teunissen et al., 2010).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3-fluorophenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14;/h1-3,6,10H,4-5,7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMXRIZDLZFDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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